molecular formula C10H8F3NO2 B2868910 1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene CAS No. 1360966-46-6

1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene

Cat. No.: B2868910
CAS No.: 1360966-46-6
M. Wt: 231.174
InChI Key: DHBWUJBSDNVHTQ-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene is an organic compound with the molecular formula C10H8F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzene ring

Preparation Methods

The synthesis of 1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene typically involves the nitration of 3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve more advanced techniques such as continuous flow nitration to ensure higher yields and purity.

Chemical Reactions Analysis

1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.

    Oxidation: The trifluoromethyl group can be oxidized to form carboxylic acids or other functional groups using strong oxidizing agents.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

1-Nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene can be compared with other nitrobenzene derivatives, such as:

  • 1-Nitro-2-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
  • 1-Nitro-4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
  • 3-Nitrobenzotrifluoride

These compounds share similar structural features but differ in the position of the nitro and trifluoromethyl groups on the benzene ring. The unique arrangement of these groups in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-nitro-3-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)9-5-8(9)6-2-1-3-7(4-6)14(15)16/h1-4,8-9H,5H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBWUJBSDNVHTQ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(F)(F)F)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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